SPK-601 Inhibits HPV-31 Viral RNA and DNA Replication with Quantified Potency
SPK-601 demonstrates a specific, dose-dependent inhibition of HPV-31 in a human cervical epithelial cell model (9E cells). This activity is directly relevant to its potential as an antiviral agent. The compound inhibits cell growth with an IC50 of 16 μg/mL, and more importantly, directly suppresses viral processes: HPV-31 specific RNA expression with an IC50 of 10.69 μg/mL, and viral DNA content by 62.5% at a concentration of 32 μg/mL [1]. This data provides a clear quantitative benchmark for in vitro antiviral activity in a biologically relevant system.
| Evidence Dimension | Inhibition of HPV-31 specific RNA expression |
|---|---|
| Target Compound Data | IC50 = 10.69 μg/mL |
| Comparator Or Baseline | Untreated control (baseline) |
| Quantified Difference | 50% reduction in RNA expression |
| Conditions | 9E HPV-31 infected cervical epithelial cells, 72-hour treatment |
Why This Matters
This quantitative data allows researchers to benchmark SPK-601's antiviral potency against other compounds in their specific HPV-31 model, facilitating informed selection for mechanistic studies.
- [1] Inhibition of high risk HPV-31 in human cervical epithelial cells in vitro by the PC-PLC inhibitor LMV-601. International Journal of Infectious Diseases, Volume 14, Supplement 1, March 2010, Pages e335-e478. View Source
